Allopregnanolone

Catalog No.
S522023
CAS No.
516-54-1
M.F
C21H34O2
M. Wt
318.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allopregnanolone

CAS Number

516-54-1

Product Name

Allopregnanolone

IUPAC Name

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

AURFZBICLPNKBZ-SYBPFIFISA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Solubility

Soluble in DMSO

Synonyms

3 alpha Hydroxy 5 alpha pregnan 20 one, 3 alpha Hydroxy 5 beta pregnan 20 one, 3 alpha, 5 beta Tetrahydroprogesterone, 3 alpha, 5 beta-Tetrahydroprogesterone, 3 alpha-Hydroxy-5 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-pregnan-20-one, 3 Hydroxypregnan 20 one, 3-Hydroxypregnan-20-one, 3beta Hydroxy 5alpha pregnan 20 one, 3beta-Hydroxy-5alpha-pregnan-20-one, Allopregnan 3 beta ol 20 one, Allopregnan-3 beta-ol-20-one, Allopregnanolone, alpha-Hydroxy-5 alpha-pregnan-20-one, 3, alpha-Hydroxy-5 beta-pregnan-20-one, 3, alpha-pregnan-20-one, 3 alpha-Hydroxy-5, beta-ol-20-one, Allopregnan-3, beta-pregnan-20-one, 3 alpha-Hydroxy-5, Eltanolone, Epipregnanolone, Pregnan 3alpha ol 20 one, Pregnan-3alpha-ol-20-one, Pregnanolone, Pregnanolone, (3alpha)-isomer, Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer, Pregnanolone, (3alpha,5alpha)-isomer, Pregnanolone, (3alpha,5beta)-isomer, Pregnanolone, (3beta)-isomer, Pregnanolone, (3beta, 5alpha)-isomer, Pregnanolone, (3beta, 5alpha, 17alpha)-isomer, Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer, Pregnanolone, (3beta, 5beta)-isomer, Pregnanolone, (3beta, 5beta, 17alpha)-isomer, Pregnanolone, (3beta, 5beta,14beta)-isomer, Pregnanolone, (5alpha)-isomer, Sepranolone

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C

Description

The exact mass of the compound Allopregnanolone is 318.2559 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Central Nervous System Agents - Central Nervous System Depressants - Anesthetics. It belongs to the ontological category of 3-hydroxy-5alpha-pregnan-20-one in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Allopregnanolone is a naturally occurring neuroactive steroid, meaning it's a molecule derived from cholesterol that can influence the nervous system. It acts in the brain by enhancing the function of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter. This translates to a calming effect on neuronal activity []. Due to this unique mechanism, allopregnanolone has emerged as a promising target for research in various neuropsychiatric disorders.

Focus on Mood Disorders

A significant area of research explores allopregnanolone's potential for treating mood disorders like depression, particularly postpartum depression (PPD). Studies suggest that allopregnanolone levels naturally decline after childbirth, potentially contributing to the development of PPD []. Research on rodents has shown that administering allopregnanolone after delivery can have antidepressant effects []. Clinical trials are currently investigating the safety and efficacy of allopregnanolone for treating PPD in humans [].

Potential in Anxiety Disorders

Allopregnanolone's calming influence on brain activity makes it a potential candidate for treating anxiety disorders. Preclinical studies suggest that allopregnanolone may reduce anxiety-like behaviors in animal models []. However, more research is needed to determine its effectiveness in treating human anxiety disorders.

Allopregnanolone is a neuroactive steroid derived from progesterone, classified as a 3α,5α-progesterone metabolite. It is primarily synthesized in the brain and plays a crucial role in modulating the function of the γ-aminobutyric acid type A receptor, acting as a potent positive allosteric modulator. This compound has garnered attention for its significant effects on mood regulation and its therapeutic potential in treating disorders such as postpartum depression, where it is marketed under the name brexanolone .

The biosynthesis of allopregnanolone begins with cholesterol, which is transported into the inner mitochondrial membrane. Here, it undergoes several enzymatic transformations:

  • Cholesterol to Pregnenolone: The enzyme cytochrome P450 side-chain cleavage (P450scc) converts cholesterol into pregnenolone.
  • Pregnenolone to Progesterone: Pregnenolone is then converted into progesterone by the enzyme 3β-hydroxysteroid dehydrogenase.
  • Progesterone to Dihydroprogesterone: Progesterone is further metabolized into 5α-dihydroprogesterone by the enzyme 5α-reductase.
  • Dihydroprogesterone to Allopregnanolone: Finally, 5α-dihydroprogesterone is converted into allopregnanolone by the action of 3α-hydroxysteroid dehydrogenase .

These reactions highlight the compound's dependence on specific enzymes, which are localized in various brain regions, including the cortex and hippocampus.

Allopregnanolone exhibits a range of biological activities, primarily through its interaction with GABA A receptors. As a positive allosteric modulator, it enhances GABAergic neurotransmission, which contributes to its anxiolytic, sedative, and anticonvulsant effects. Importantly, allopregnanolone's effects can be biphasic; while it generally promotes calming effects, elevated levels may paradoxically lead to increased anxiety or mood disturbances in some contexts .

Additionally, allopregnanolone has been implicated in neuroprotection and may influence neuroplasticity and emotional behavior regulation. Its levels are known to fluctuate based on physiological conditions such as stress and hormonal changes during pregnancy .

Allopregnanolone can be synthesized through various methods:

  • Natural Synthesis: As previously described, it is synthesized endogenously from progesterone via enzymatic reactions occurring primarily in the brain.
  • Chemical Synthesis: Laboratory synthesis can involve starting from cholesterol or progesterone through chemical modifications that mimic the natural enzymatic pathways.
  • Biotechnological Approaches: Recent advancements include using genetically modified organisms or cell cultures to produce allopregnanolone more efficiently.

Research continues to explore optimized synthetic routes to enhance yield and reduce costs for potential therapeutic applications .

Allopregnanolone has several notable applications:

  • Therapeutic Use: It is used clinically as brexanolone for treating postpartum depression, administered via intravenous infusion.
  • Research Tool: Due to its role as a GABA A receptor modulator, it serves as an important tool in neuroscience research to study anxiety disorders and other mood-related conditions.
  • Potential Treatment for Other Disorders: Ongoing studies are investigating its efficacy in treating conditions like premenstrual dysphoric disorder and post-traumatic stress disorder due to its neuroactive properties .

Research has demonstrated that allopregnanolone interacts with various receptors beyond GABA A receptors:

  • It acts on membrane progesterone receptors (mPRs), influencing reproductive functions.
  • Allopregnanolone's modulation of GABA A receptor subunit composition suggests that it may alter receptor sensitivity and pharmacological responses under different physiological states .
  • Studies indicate that stress can significantly affect allopregnanolone levels and its subsequent impact on emotional behavior and neurophysiological responses .

Allopregnanolone shares structural similarities with several other compounds that also interact with GABA A receptors or have neuroactive properties. Some of these compounds include:

Comparison Table

CompoundRole/FunctionUnique Features
AllopregnanolonePositive allosteric modulator of GABA ABiphasic effects on mood; therapeutic use
ProgesteronePrecursor hormoneActs mainly through nuclear receptors
DihydroprogesteroneIntermediate metaboliteProgestogenic effects; less neuroactive
PregnenoloneNeurosteroid precursorInfluences mood but less potent at GABA A

This comparison highlights allopregnanolone's unique position as a neuroactive steroid with significant implications for mental health therapies while differentiating it from related compounds that do not share its specific modulatory effects on the GABA A receptor system.

Enzymatic Conversion of Progesterone to Allopregnanolone

Role of 5 alpha-Reductase in Dihydroprogesterone Formation

Progesterone undergoes a stereospecific reduction of the Δ⁴–⁵ double bond at the A-ring, yielding 5 alpha dihydroprogesterone. This reaction is catalysed by steroid 5 alpha-reductase and requires nicotinamide adenine dinucleotide phosphate in its reduced form as the hydride donor. Two isoforms participate: type 1 predominates in the cerebral cortex, hippocampus, amygdala, thalamus and myelinated tracts, whereas type 2 is detectable in selected neuronal and glial populations [1] [2]. In vitro kinetic analyses reveal high substrate affinity; the Michaelis constant is approximately 130 ± 12 nanomoles per litre for rat hypothalamic enzyme and 193 ± 18 nanomoles per litre for anterior pituitary enzyme [3] [4]. Competitive inhibition studies with 4-aza steroids confirm that progesterone binds after nicotinamide adenine dinucleotide phosphate, defining 5 alpha-reductase as the rate-limiting step in the pathway to allopregnanolone [3].

3 alpha-Hydroxysteroid Dehydrogenase Activity in the Final Reduction

The second and final step is the nicotinamide adenine dinucleotide phosphate-dependent reduction of 5 alpha dihydroprogesterone at the C-3 carbonyl to produce allopregnanolone. Cytosolic 3 alpha-hydroxysteroid dehydrogenase enzymes of the aldo–keto reductase family (particularly the type III isoform) catalyse this reaction through a sequential ternary‐complex mechanism in which the cofactor binds before the steroid substrate and leaves after product release [5]. Purified rat pituitary 3 alpha-hydroxysteroid dehydrogenase exhibits a Michaelis constant of 82 nanomoles per litre for 5 alpha dihydroprogesterone in the reductive direction and 1.4 micromoles per litre for allopregnanolone in the oxidative direction, with maximal velocities of 1.2 and 9.7 micromoles per milligram protein per 30 minutes, respectively [6]. Human type III enzyme displays ten-fold lower catalytic efficiency for the 5 alpha substrate than for the 5 beta analogue, indicating precise steric requirements for neurosteroid formation [5].

Table 1. Kinetic characteristics of the two key enzymes

EnzymeTissue source of kinetic studyDirection measuredMichaelis constant (substrate)Maximum velocityReference
Steroid 5 alpha-reductase (type 1)Rat hypothalamusProgesterone → 5 alpha dihydroprogesterone130 ± 12 nmol L⁻¹ [3]Not reported9
Steroid 5 alpha-reductase (type 2)Rat anterior pituitaryProgesterone → 5 alpha dihydroprogesterone193 ± 18 nmol L⁻¹ [4]Not reported10
3 alpha-hydroxysteroid dehydrogenase (cytosolic)Rat pituitary5 alpha dihydroprogesterone → allopregnanolone82 nmol L⁻¹ [6]1.2 µmol mg⁻¹ 30 min⁻¹ [6]21
3 alpha-hydroxysteroid dehydrogenase (cytosolic)Rat pituitaryAllopregnanolone → 5 alpha dihydroprogesterone1.4 µmol L⁻¹ [6]9.7 µmol mg⁻¹ 30 min⁻¹ [6]21

Tissue-Specific Synthesis in Nervous System Compartments

In situ hybridisation and immunohistochemistry demonstrate that steroid 5 alpha-reductase type 1 and cytosolic 3 alpha-hydroxysteroid dehydrogenase are co-expressed in glutamatergic principal neurons of the cerebral cortex, hippocampus, basolateral amygdala and thalamus, as well as in γ-aminobutyric-acid-releasing Purkinje cells, striatal projection neurons and reticular thalamic neurons [7] [2]. Neuron-glia culture studies refine this picture: neurons exhibit the highest 5 alpha-reductase activity, whereas type 1 astrocytes provide most of the 3 alpha-hydroxysteroid dehydrogenase needed for the final reduction [8]. Oligodendrocyte lineage cells show stage-dependent changes; early progenitors produce progesterone and allopregnanolone, whereas mature oligodendrocytes preferentially convert exogenous progesterone to 5 alpha dihydroprogesterone, suggesting a role in myelin maintenance [9].

Physiological steroid measurements confirm functional synthesis. Basal whole-brain concentrations in male rats average 0.6–1.2 nanograms per gram of protein, whereas cycling females show about 11 nanograms per gram, paralleling ovarian progesterone [10]. Acute stress can elevate cortical allopregnanolone to 10 nanograms per gram, and electroconvulsive stimulation pushes cortical levels above 30 nanograms per gram, illustrating the inducible capacity of neural steroidogenesis [10].

Reverse Oxidation Pathways Mediated by Nicotinamide Adenine Dinucleotide-Dependent Dehydrogenases

Termination or modulation of allopregnanolone signalling involves its oxidation back to 5 alpha dihydroprogesterone or to 3-keto and 3 beta-hydroxy epimers. Microsomal short-chain dehydrogenase/reductase enzymes that prefer oxidised nicotinamide adenine dinucleotide as cofactor catalyse these reactions [11]. Activity assays in human tissue microsomes reveal the highest oxidative capacity in liver and testis, with measurable but lower activities in lung, spleen, brain, kidney and ovary [11]. Cell-based experiments confirm that retinol/sterol-dehydrogenase-like enzymes contribute to these pathways, functioning as physiologically relevant regulators of bioactive 3 alpha-hydroxysteroids [11]. In brain, oxidative activity is enriched in particulate fractions and proceeds almost exclusively in the oxidative direction in vivo because the intracellular ratio of oxidised to reduced nicotinamide adenine dinucleotide favours dehydrogenation [12].

Table 2. Relative distribution of nicotinamide adenine dinucleotide-dependent oxidative 3 alpha-hydroxysteroid dehydrogenase activity

Tissue (human)Relative activity*Predominant cellular localisationReference
LiverVery highMicrosomal membranes7
TestisVery highMicrosomal membranes7
LungModerateMicrosomal membranes7
SpleenModerateMicrosomal membranes7
Brain (whole)LowMicrosomal membranes, glia-rich fractions7
KidneyLowMicrosomal membranes7
OvaryLowMicrosomal membranes7

*“Very high”, “moderate” and “low” denote the rank order reported from equal-protein microsomal preparations [11].

Allopregnanolone functions as a potent positive allosteric modulator of gamma-aminobutyric acid type A receptors through binding to distinct sites within the transmembrane domains [1]. The neurosteroid exhibits differential effects across various receptor subtypes, with the alpha and gamma subunit compositions exerting the greatest influence on modulation efficacy [1]. At nanomolar concentrations, allopregnanolone enhances gamma-aminobutyric acid-activated membrane currents by increasing both channel open frequency and channel open duration [1] [2].

The subunit-specific effects of allopregnanolone reveal complex pharmacological profiles. In alpha1beta1gamma2L and alpha1beta2gamma2L receptor isoforms, allopregnanolone demonstrates similar potentiating effects on gamma-aminobutyric acid-activated currents [1]. However, in the absence of the gamma2L subunit, allopregnanolone exhibits markedly greater efficacy but decreased potency, particularly showing enhanced effectiveness on alpha1beta1 receptors compared to alpha1beta2 isoforms [1]. This differential sensitivity suggests that gamma subunit presence significantly modulates the transduction of neurosteroid effects.

Recent photolabeling and crystallographic studies have identified at least three distinct neurosteroid binding sites on gamma-aminobutyric acid type A receptors [3] [4]. The canonical beta3-alpha1 intersubunit site represents the primary location for allopregnanolone binding and receptor activation, where the neurosteroid binds with high affinity and promotes channel opening [3]. The alpha1 intrasubunit site demonstrates intermediate binding affinity and contributes to receptor potentiation through allosteric interactions with the intersubunit site [4]. The beta3 intrasubunit site exhibits the lowest binding affinity for allopregnanolone and primarily promotes receptor desensitization rather than activation [3].

The molecular basis for allosteric modulation involves critical amino acid residues within the transmembrane domains. Glutamine 242 and tryptophan 246 in the alpha1 subunit transmembrane domain 1 represent essential residues for neurosteroid potentiation [1] [4]. These residues form hydrogen bonding interactions with the 3alpha-hydroxyl group of allopregnanolone, determining both the binding affinity and the preferred orientation of the neurosteroid within the binding site [5]. Mutations at these positions eliminate neurosteroid effects not by preventing binding but by significantly altering the preferred neurosteroid orientation within the binding pocket [5].

The functional consequences of allopregnanolone binding extend beyond simple potentiation of gamma-aminobutyric acid responses. The neurosteroid produces nonparallel leftward shifts in gamma-aminobutyric acid concentration-response relationships, decreasing the effective concentration required for half-maximal response while increasing the maximal response amplitude [1]. This dual effect reflects the complex allosteric interactions between multiple binding sites that collectively determine the net physiological effect of neurosteroid modulation.

Structure-Activity Relationships in Neurosteroid Binding

The structure-activity relationships governing allopregnanolone binding to gamma-aminobutyric acid type A receptors reveal strict structural requirements for positive allosteric modulation. The 3alpha-hydroxyl group on the steroid A-ring represents an absolute requirement for positive modulatory activity, functioning as a hydrogen bond donor that interacts directly with critical receptor residues [6] [7]. This hydroxyl group must be in the alpha orientation, as 3beta-hydroxyl isomers such as epi-allopregnanolone exhibit negative allosteric modulation or inhibitory effects [3] [8].

The stereochemistry at the 5-position significantly influences neurosteroid potency. The 5alpha-hydrogen orientation provides optimal steroid conformation for receptor binding and high potency, while 5beta-hydrogen orientation results in reduced potency due to altered steroid geometry [6]. This stereochemical requirement reflects the precise molecular recognition requirements within the neurosteroid binding sites.

The D-ring ketone functionality serves as a critical hydrogen bond acceptor, with the C20 ketone in pregnane steroids like allopregnanolone providing optimal positioning for receptor interaction [6]. Structure-activity studies of enantiomeric neurosteroids reveal that C16 ketone positioning can provide enhanced activity in ent-steroids, suggesting that the optimal location for the hydrogen bond accepting group may vary depending on the overall steroid orientation within the binding site [7].

Methyl group substitutions at the C18 and C19 positions exhibit differential importance for neurosteroid activity. The C18 methyl group represents a pharmacophore requirement essential for high-potency neurosteroid activity, while the C19 methyl group plays a less critical structural support role [7]. Removal of the C18 methyl group results in dramatic loss of activity that cannot be explained solely by changes in lipophilicity, suggesting specific molecular recognition requirements [7].

Substitutions at the 4-position of the steroid A-ring reveal orientation-dependent effects. In natural steroid configuration, 4beta-methoxy groups produce steric hindrance and reduced activity, while 4alpha-methoxy groups are tolerated [7]. Interestingly, in ent-steroids with inverted binding orientation, 4alpha-methoxy groups provide favorable binding interactions and enhanced activity, supporting the hypothesis that enantiomeric neurosteroids adopt inverted orientations within the binding site [7].

The molecular basis for these structure-activity relationships involves specific amino acid interactions within the neurosteroid binding sites. The 3alpha-hydroxyl group forms hydrogen bonds with glutamine 242 and potentially tryptophan 246 in the alpha subunit [5] [9]. The precise positioning of this hydroxyl group between these residues determines whether the neurosteroid exhibits potentiating or inhibitory effects on receptor function [9]. The D-ring ketone interactions with complementary receptor residues stabilize the neurosteroid-receptor complex and contribute to the allosteric conformational changes that enhance gamma-aminobutyric acid binding and channel gating.

Non-GABAergic Signaling Pathways: Mitochondrial Interactions

Allopregnanolone exerts significant effects on mitochondrial function through mechanisms that extend beyond gamma-aminobutyric acid type A receptor modulation. The neurosteroid directly interacts with mitochondrial systems to enhance cellular bioenergetics, promote mitochondrial biogenesis, and protect against oxidative stress-induced damage [10] [11] [12]. These non-GABAergic effects contribute substantially to the neuroprotective and neurotherapeutic properties of allopregnanolone.

Direct mitochondrial respiratory enhancement represents a primary mechanism of allopregnanolone action. The neurosteroid significantly increases mitochondrial respiration in both neurons and astrocytes, with particular enhancement of maximal respiratory capacity [10] [11] [12]. In hippocampal neurons, allopregnanolone treatment increases mitochondrial membrane potential and Complex IV activity while reducing reactive oxygen species production [12]. These effects require both gamma-aminobutyric acid type A receptor activation and L-type calcium channel function, suggesting that calcium signaling serves as a unifying mechanism linking receptor activation to mitochondrial enhancement [11] [12].

Allopregnanolone promotes mitochondrial biogenesis through activation of nuclear respiratory factor 1-mitochondrial transcription factor A signaling pathways [12]. In astrocytes, the neurosteroid significantly increases nuclear respiratory factor 1 and mitochondrial transcription factor A messenger ribonucleic acid expression, leading to enhanced mitochondrial deoxyribonucleic acid copy number and increased oxidative phosphorylation gene expression [12]. This biogenesis enhancement occurs independently of peroxisome proliferator-activated receptor gamma coactivator 1-alpha activation, indicating selective pathway engagement by allopregnanolone.

The neurosteroid directly inhibits the mitochondrial permeability transition pore, a critical mediator of apoptotic cell death [13]. Patch-clamp recordings from mitochondrial inner membranes demonstrate that allopregnanolone, but not progesterone, strongly inhibits permeability transition pore currents [13]. This direct inhibition prevents calcium-triggered mitochondrial swelling and cytochrome c release, providing potent anti-apoptotic protection [13]. The mechanism involves direct interaction with pore components rather than indirect effects through membrane receptors.

Mitochondrial dynamics regulation represents another non-GABAergic mechanism of allopregnanolone action. The neurosteroid increases the dynamin-related protein 1 to optic atrophy 1 protein ratio, promoting mitochondrial fission and preventing the hyperfused mitochondrial phenotype associated with cellular stress [12]. This dynamic regulation ensures optimal mitochondrial distribution and function within neural processes, supporting synaptic plasticity and cellular survival.

The temporal and spatial aspects of mitochondrial effects reveal sophisticated regulatory mechanisms. Allopregnanolone enhances mitochondrial function within hours of treatment, indicating rapid non-genomic effects [12]. However, sustained treatment produces transcriptional changes in mitochondrial biogenesis genes, suggesting both immediate and long-term regulatory mechanisms [12]. The cellular specificity of these effects, with respiratory enhancement in neurons and biogenesis promotion in astrocytes, reflects cell-type-specific mitochondrial requirements and allopregnanolone signaling pathways.

Integration of gamma-aminobutyric acid type A receptor signaling with mitochondrial function occurs through calcium-dependent mechanisms. Allopregnanolone activation of gamma-aminobutyric acid type A receptors and L-type calcium channels promotes calcium influx, which subsequently enhances mitochondrial calcium uptake and stimulates oxidative phosphorylation [11] [12]. This calcium signaling cascade provides the mechanistic link between membrane receptor activation and mitochondrial enhancement, explaining the requirement for both receptor systems in mediating allopregnanolone effects on mitochondrial function.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

318.255880323 g/mol

Monoisotopic Mass

318.255880323 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

177 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S39XZ5QV8Y

Drug Indication

Brexanolone is a synthetic neuroactive steroid gamma-aminobutyric acid A (GABA(a)) receptor positive modulator indicated for the treatment of postpartum depression (PPD) in adult women.
FDA Label
Treatment of postpartum depression

Livertox Summary

Brexanolone is a unique, intravenously administered, neuroactive steroidal antidepressant used in the therapy of moderate-to-severe postpartum depression. In prelicensure clinical trials, brexanolone therapy was not associated with an increased rate of serum aminotransferase elevations, and it has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antidepressant Agents

Pharmacology

Brexanolone potentiated GABA-mediated currents from recombinant human GABA(a) receptors in mammalian cells expressing α1β2γ2 receptor subunits, α4β3δ receptor subunits, and α6β3δ receptor subunits [FDA Label][F4063, F4072]. Moreover, it was determined during a Phase 1 randomized, placebo and positive-controlled, double-blind, three-period crossover thorough QT study in 30 healthy adult subjects that brexanolone use did not prolong the QT interval to any clinically relevant extent when administered at 1.9-times the exposure occurring at the highest recommended infusion rate (90 mcg/kg/hour) [FDA Label][F4063, F4072].

MeSH Pharmacological Classification

Anesthetics

Mechanism of Action

Brexanolone is a neuroactive steroid that occurs naturally (referred to as natural allopregnanolone) in the body when the female sex hormone progesterone is metabolized. This steroid compound is also believed to exhibit activity as a barbiturate-like, positive allosteric modulator of both synaptic and extrasynaptic GABA(a) receptors. In doing so, brexanolone can enhance the activity of GABA at such receptors by having GABA(a) receptor calcium channels open more often and for longer periods of time. Furthermore, it is believed that brexanolone elicits such action on GABA(a) receptors at a binding site that is distinct from those associated with benzodiazepines. Concurrently, GABA is considered the principal inhibitory neurotransmitter in the human body. When GABA binds to GABA(a) receptors found in neuron synapses, chloride ions are conducted across neuron cell membranes via an ion channel in the receptors. With enough chloride ions conducted, the local, associated neuron membrane potentials are hyperpolarized - making it more difficult or less likely for action potentials to fire, ultimately resulting in less excitation of the neurons, like those involved in neuronal pathways that may be in part responsible for eliciting certain traits of PPD like stress, anxiety, etc. Postpartum depression (PPD) is a mood disorder that can affect women after childbirth. Women with PPD experience feelings of extreme sadness, anxiety, and exhaustion that can make it difficult or even dangerous for them to perform various daily activities or care for themselves or for others, including newborn. Although the exact pathophysiology of PPD remains unknown, it is believed that altered profiles and rapid, unpredictable fluctuations in the blood concentrations of neuroactive steroids like endogenous brexanolone (among others), GABA, and GABA receptors occur in women who are at risk of PPD after childbirth. In particular, within the context of PPD, it is proposed that endogenous brexanolone levels can quickly drop or fluctuate variedly after childbirth and that GABA(a) receptor levels and expression are decreased and down-regulated throughout pregnancy. Such fluctuations and decreases may consequently leave women susceptible to the possibility of PPD. As a medication, synthetic brexanolone can subsequently facilitate a return of positive allosteric modulator GABA(a) modulation while GABA(a) receptor levels and expression gradually return to normal in the time following postpartum. As such, studies suggest the potential for the development of brexanolone as a new mechanism for treatment of PPD that is directly related to the underlying pathophysiology as opposed to many other antidepressant medications whose pharmacological actions are usually entirely unrelated.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

516-54-1
128-20-1

Absorption Distribution and Excretion

It has been determined that brexanolone has a low oral bioavailability of approximately <5% in adults, which suggests infant exposure would also be expected to be low.
Following the administration of radiolabeled brexanolone, it was observed that 47% of the administrated dose was recovered largely as metabolites in the feces and 42% in urine, where less than 1% as recovered as unchanged brexanolone.
The volume of distribution documented for brexanolone is approximately 3 L/kg, a value which suggests relatively extensive distribution into tissues.
The total plasma clearance determined for brexanolone is approximately 1 L/h/kg.

Metabolism Metabolites

Brexanolone is extensively metabolized by non-cytochrome (CYP) based pathways by way of three main routes - keto-reduction (via aldo-keto reductases), glucuronidation (via UDP-glucuronosyltransferases), and sulfation (via sulfotransferases). Three predominant circulating metabolites result from such metabolic pathways and they are all pharmacologically inactive and ultimately do not contribute to the overall efficacy of the medication.

Wikipedia

Allopregnanolone

FDA Medication Guides

Zulresso
Brexanolone
SOLUTION;INTRAVENOUS
SAGE THERAP
06/16/2022

Biological Half Life

The terminal half-life observed for brexanolone is approximately 9 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Cristea IA, Naudet F. US Food and Drug Administration approval of esketamine and brexanolone. Lancet Psychiatry. 2019 Dec;6(12):975-977. doi: 10.1016/S2215-0366(19)30292-5. Epub 2019 Nov 1. PubMed PMID: 31680013.
2: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548043/ PubMed PMID: 31643374.
3: Cooper MC, Kilvert HS, Hodgkins P, Roskell NS, Eldar-Lissai A. Using Matching-Adjusted Indirect Comparisons and Network Meta-analyses to Compare Efficacy of Brexanolone Injection with Selective Serotonin Reuptake Inhibitors for Treating Postpartum Depression. CNS Drugs. 2019 Oct;33(10):1039-1052. doi: 10.1007/s40263-019-00672-w. PubMed PMID: 31642037; PubMed Central PMCID: PMC6825025.
4: Morrison KE, Cole AB, Thompson SM, Bale TL. Brexanolone for the treatment of patients with postpartum depression. Drugs Today (Barc). 2019 Sep;55(9):537-544. doi: 10.1358/dot.2019.55.9.3040864. PubMed PMID: 31584571.
5: Leader LD, O'Connell M, VandenBerg A. Brexanolone for Postpartum Depression: Clinical Evidence and Practical Considerations. Pharmacotherapy. 2019 Nov;39(11):1105-1112. doi: 10.1002/phar.2331. Epub 2019 Oct 7. Review. PubMed PMID: 31514247.
6: Powell JG, Garland S, Preston K, Piszczatoski C. Brexanolone (Zulresso): Finally, an FDA-Approved Treatment for Postpartum Depression. Ann Pharmacother. 2019 Sep 3:1060028019873320. doi: 10.1177/1060028019873320. [Epub ahead of print] PubMed PMID: 31476884.
7: Fantasia HC. Brexanolone Is the First Drug Specifically for Postpartum Depression. Nurs Womens Health. 2019 Oct;23(5):450-454. doi: 10.1016/j.nwh.2019.07.004. Epub 2019 Aug 22. PubMed PMID: 31445988.
8: Zheng W, Cai DB, Zheng W, Sim K, Ungvari GS, Peng XJ, Ning YP, Wang G, Xiang YT. Brexanolone for postpartum depression: A meta-analysis of randomized controlled studies. Psychiatry Res. 2019 Sep;279:83-89. doi: 10.1016/j.psychres.2019.07.006. Epub 2019 Jul 4. Review. PubMed PMID: 31323375.
9: Naguy A. Brexanolone and postpartum depression: what does it have to do with GABA? Arch Womens Ment Health. 2019 Dec;22(6):833-834. doi: 10.1007/s00737-019-00986-0. Epub 2019 Jul 13. PubMed PMID: 31302763.
10: Lüscher B, Möhler H. Brexanolone, a neurosteroid antidepressant, vindicates the GABAergic deficit hypothesis of depression and may foster resilience. F1000Res. 2019 May 29;8. pii: F1000 Faculty Rev-751. doi: 10.12688/f1000research.18758.1. eCollection 2019. Review. PubMed PMID: 31275559; PubMed Central PMCID: PMC6544078.
11: Brexanolone (Zulresso) for Postpartum Depression. JAMA. 2019 Jul 2;322(1):73-74. doi: 10.1001/jama.2019.6622. PubMed PMID: 31265098.
12: Tang GY, Parekh J. Brexanolone injection for post-partum depression treatment. Lancet. 2019 Aug 3;394(10196):379. doi: 10.1016/S0140-6736(19)30714-7. Epub 2019 Jun 26. PubMed PMID: 31255300.
13: Meltzer-Brody S, Colquhoun H, Doherty J, Rubinow DR, Kanes S. Brexanolone injection for post-partum depression treatment - Authors' reply. Lancet. 2019 Aug 3;394(10196):380. doi: 10.1016/S0140-6736(19)30703-2. Epub 2019 Jun 26. PubMed PMID: 31255299.
14: Tufts JA. Brexanolone injection for post-partum depression treatment. Lancet. 2019 Aug 3;394(10196):379. doi: 10.1016/S0140-6736(19)30727-5. Epub 2019 Jun 26. PubMed PMID: 31255297.
15: Wisner KL, Stika CS, Ciolino JD. The First Food and Drug Administration-Indicated Drug for Postpartum Depression-Brexanolone. JAMA Psychiatry. 2019 Jun 26. doi: 10.1001/jamapsychiatry.2019.1546. [Epub ahead of print] PubMed PMID: 31241747.
16: Brexanolone (Zulresso) for postpartum depression. Med Lett Drugs Ther. 2019 May 6;61(1571):68-70. Corrected and republished in: JAMA. 2019 Jul 2;322(1):73-74. PubMed PMID: 31169804.
17: Azhar Y, Din AU. Brexanolone. 2019 Sep 25. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2019 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK541054/ PubMed PMID: 31082098.
18: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK540687/ PubMed PMID: 31038852.
19: Scott LJ. Brexanolone: First Global Approval. Drugs. 2019 May;79(7):779-783. doi: 10.1007/s40265-019-01121-0. PubMed PMID: 31006078.
20: Meltzer-Brody S, Colquhoun H, Riesenberg R, Epperson CN, Deligiannidis KM, Rubinow DR, Li H, Sankoh AJ, Clemson C, Schacterle A, Jonas J, Kanes S. Brexanolone injection in post-partum depression: two multicentre, double-blind, randomised, placebo-controlled, phase 3 trials. Lancet. 2018 Sep 22;392(10152):1058-1070. doi: 10.1016/S0140-6736(18)31551-4. Epub 2018 Aug 31. Erratum in: Lancet. 2018 Sep 29;392(10153):1116. PubMed PMID: 30177236.

Explore Compound Types